bis-(Bipyridin)-4'-methyl-4-carboxybipy-Ru N-succinimidyl ester.PF6
CAS No.:
Cat. No.: VC18396842
Molecular Formula: C36H29N7O4Ru+2
Molecular Weight: 724.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C36H29N7O4Ru+2 |
|---|---|
| Molecular Weight | 724.7 g/mol |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 2-(4-methylpyridin-2-yl)pyridine-4-carboxylate;2-pyridin-2-ylpyridine;ruthenium(2+) |
| Standard InChI | InChI=1S/C16H13N3O4.2C10H8N2.Ru/c1-10-4-6-17-12(8-10)13-9-11(5-7-18-13)16(22)23-19-14(20)2-3-15(19)21;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h4-9H,2-3H2,1H3;2*1-8H;/q;;;+2 |
| Standard InChI Key | TXAAUWSRBKPSPC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC=C1)C2=NC=CC(=C2)C(=O)ON3C(=O)CCC3=O.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Ru+2] |
Introduction
Structural and Molecular Characteristics
Molecular Composition and Formula
The compound is a heteroleptic ruthenium(II) complex featuring a central ruthenium atom coordinated by three distinct ligands:
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Two 2,2′-bipyridine (bpy) ligands
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One 4′-methyl-4-carboxybipyridine ligand functionalized with an N-succinimidyl ester group
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Two hexafluorophosphate (PF6⁻) counterions
Its molecular formula is C₃₆H₂₉N₇O₄Ru²⁺·2PF₆⁻, with a molecular weight of 724.7 g/mol . The N-succinimidyl ester moiety enables covalent conjugation to primary amines in biomolecules, while the bipyridine ligands stabilize the ruthenium center and facilitate charge-transfer transitions .
Table 1: Key Structural Properties
Synthesis and Characterization
Synthetic Pathways
The synthesis typically involves:
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Ligand Preparation: The 4′-methyl-4-carboxybipyridine ligand is synthesized via Suzuki-Miyaura coupling between 4-bromo-4′-methylbipyridine and a boronic acid derivative, followed by carboxylation .
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Esterification: The carboxylic acid group is activated using N-hydroxysuccinimide (NHS) to form the N-succinimidyl ester .
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Coordination to Ruthenium: The ligand is reacted with [Ru(bpy)₂Cl₂] in the presence of a reducing agent (e.g., ascorbic acid) to form the ruthenium complex, which is subsequently purified via ion exchange to isolate the PF6⁻ salt .
Spectroscopic Characterization
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UV-Vis Spectroscopy: Exhibits a metal-to-ligand charge-transfer (MLCT) band at 450–470 nm (ε ≈ 1.4 × 10⁴ M⁻¹cm⁻¹) .
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Luminescence: Emits at 610–630 nm with a lifetime of ~600 ns in aqueous solution, attributed to the Ru(bpy)₂²⁺ core .
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Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 724.7 (Ru²⁺ isotope pattern) .
Functional Applications in Research
Fluorescence Labeling and Protein Conjugation
The N-succinimidyl ester group reacts selectively with lysine residues or N-termini of proteins, enabling covalent labeling for:
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Cellular Imaging: Tracking protein localization in live cells via time-resolved fluorescence microscopy .
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FRET Studies: Acting as a donor/acceptor pair with quantum dots (QDs) due to its overlapping emission with QD absorption .
Example Application:
In a study detecting matrix metalloproteinases (MMPs), the complex was conjugated to an MMP-specific peptide. Proteolytic cleavage released the ruthenium label, generating an ECL signal proportional to MMP activity .
Electrogenerated Chemiluminescence (ECL)
The complex serves as an ECL label in immunoassays due to its:
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High ECL Efficiency: Redox cycling between Ru²⁺ and Ru³⁺ states generates luminescence upon reaction with tripropylamine (TPrA) .
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Stability: Maintains activity in biological matrices (e.g., serum, lysates) .
Recent Advances and Research Findings
Hypochlorous Acid (HOCl) Detection
A derivative of this complex, functionalized with a 2,4-dinitrophenylthiomethylene group, demonstrated 190-fold luminescence enhancement upon HOCl-induced cleavage. This enabled real-time imaging of HOCl in macrophages, highlighting its utility in studying oxidative stress .
Photodynamic Therapy (PDT)
Comparative Analysis with Related Complexes
Table 2: Performance Metrics in ECL Assays
| Complex | ECL Intensity (a.u.) | Limit of Detection (MMP-2) | Source |
|---|---|---|---|
| Ru(bpy)₂(mcbpy-O-Su-ester)(PF6)₂ | 12,500 | 0.2 pM | |
| [Ru(phen)₃]²⁺ | 8,200 | 1.5 pM | |
| [Ir(ppy)₂(bpy)]⁺ | 6,800 | 5.0 pM |
Challenges and Future Directions
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